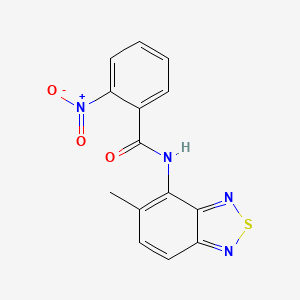![molecular formula C19H26N2O2 B5556833 5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556833.png)
5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex cyclic and bicyclic compounds often involves reactions with diazonium salts or cycloaddition processes. For example, Rivera and González-Salas (2010) reported the synthesis of novel triazenes through the reaction of cyclic amines with diazonium ions, illustrating a method that could be relevant for synthesizing related structures (Rivera & González-Salas, 2010). Additionally, Raghavan and Rao (1994) described the synthesis of complex decanone derivatives from Diels-Alder adducts, a technique that might be applicable for constructing the core structure of our compound of interest (Raghavan & Rao, 1994).
Molecular Structure Analysis
Molecular structure determination often employs techniques such as X-ray crystallography. Ousmer et al. (2001) utilized this method to characterize a related compound, shedding light on the intricate details of molecular geometry that could be comparable to our compound (Ousmer et al., 2001). These studies highlight the importance of stereochemistry and molecular conformation in understanding the behavior and reactivity of complex molecules.
Chemical Reactions and Properties
Chemical reactivity and the formation of derivatives are key aspects of a compound's chemical properties. Georgiadis (1986) explored the hydrogenolysis and subsequent reactions of pyran derivatives, which could offer insights into the chemical behavior of structurally similar compounds (Georgiadis, 1986). Such reactions are crucial for understanding how our compound might interact with various reagents or undergo transformation into other valuable chemical entities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds :
- Novel triazenes have been synthesized from the reaction of cyclic aminals with diazonium ions, indicating a methodology that could be relevant for the synthesis and study of compounds including the one of interest. These compounds were characterized using high-resolution mass spectrometry and NMR techniques, underscoring their potential in various scientific applications (Rivera & González-Salas, 2010).
Antimicrobial Applications :
- Adamantanes derivatives have been synthesized and shown to possess effective antibacterial activities. Though the specific chemical structure differs, this highlights the potential for related cyclic compounds in developing new antimicrobial agents (Balaji, Sarveswari, & Vijayakumar, 2015).
Chemical Reactivity and Synthesis :
- Research on oxidation products of β-methyl-substituted δ-lactones using specific reagents indicates a path for exploring the reactivity and functionalization of cyclic compounds, potentially applicable to the compound (Matsui, Tahara, & Nakayama, 1984).
Molecular Modifications and Drug Development :
- The synthesis of bicyclic σ receptor ligands with cytotoxic activity showcases the potential of cyclic compounds in drug development, particularly in targeting specific receptors associated with cancer (Geiger et al., 2007).
Eigenschaften
IUPAC Name |
5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-4-18-10-20-12-19(5-2,17(18)22)13-21(11-18)16(20)14-6-8-15(23-3)9-7-14/h6-9,16H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOIKPJYEBNGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)OC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)
![5-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5556768.png)

![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~,2-dimethylalaninamide](/img/structure/B5556779.png)
![4-[(4-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556780.png)
![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide](/img/structure/B5556795.png)
![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5556807.png)
![1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5556813.png)

![3,3'-(1,3,4-oxadiazole-2,5-diyl)bis[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole]](/img/structure/B5556842.png)

![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)
